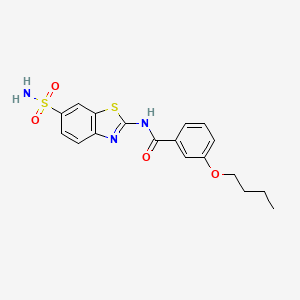

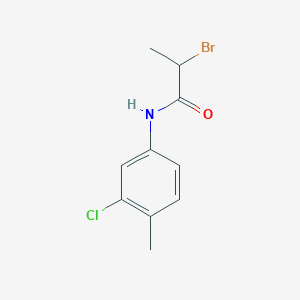

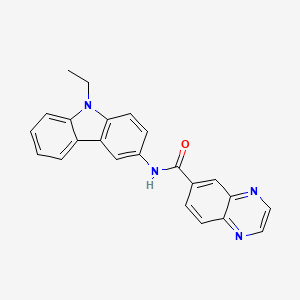

![molecular formula C18H18N2O3S2 B2470788 2-(benzylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide CAS No. 923388-61-8](/img/structure/B2470788.png)

2-(benzylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(benzylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide, also known as BZS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. BZS belongs to the class of sulfonamides and has been studied extensively for its various biochemical and physiological effects.

科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of “2-(benzylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide”, also known as “N-(4-ethyl-1,3-benzothiazol-2-yl)-2-phenylmethanesulfonylacetamide”.

Pharmaceutical Development

This compound has potential applications in pharmaceutical development due to its unique chemical structure. It can be explored for its antimicrobial and antifungal properties , which are crucial in developing new medications to combat resistant strains of bacteria and fungi . Additionally, its structural components may allow it to act as a potential inhibitor for specific enzymes, making it a candidate for drug discovery and development.

Organic Light-Emitting Diodes (OLEDs)

The compound’s structural properties suggest it could be used in the development of organic light-emitting diodes (OLEDs) . Compounds similar to this one have been studied for their electroluminescent properties , which are essential for creating efficient and bright OLED displays . The presence of benzothiazole and sulfonyl groups can enhance the stability and efficiency of the light-emitting materials.

Catalysis

In the field of catalysis, this compound can be utilized as a ligand in various catalytic processes. Its ability to form stable complexes with metals makes it suitable for homogeneous catalysis . This can be particularly useful in asymmetric synthesis , where the compound can help in producing chiral molecules with high selectivity .

Material Science

The compound’s unique structure allows it to be used in material science for the development of advanced polymers and composite materials . Its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials . This makes it valuable in creating high-performance materials for industrial applications.

Photophysical Studies

Due to its benzothiazole moiety, the compound can be used in photophysical studies . It can serve as a probe to study excited-state dynamics and fluorescence properties . This is particularly useful in understanding the behavior of molecules under different light conditions and can aid in the development of new fluorescent dyes and sensors .

Environmental Chemistry

In environmental chemistry, this compound can be explored for its potential use in pollutant detection and remediation . Its ability to interact with various pollutants can be harnessed to develop sensors that detect harmful substances in the environment. Additionally, it can be used in catalytic processes to degrade environmental pollutants, contributing to cleaner and safer ecosystems .

Biochemical Research

The compound can be employed in biochemical research to study protein-ligand interactions . Its structure allows it to bind to specific proteins, making it useful in drug-target validation and enzyme inhibition studies . This can provide insights into the mechanisms of various biological processes and aid in the development of new therapeutic strategies .

Nanotechnology

In nanotechnology, this compound can be used to create functionalized nanoparticles . These nanoparticles can be employed in drug delivery systems , where the compound’s properties help in targeting specific cells or tissues. This targeted approach can improve the efficacy and reduce the side effects of therapeutic agents .

特性

IUPAC Name |

2-benzylsulfonyl-N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S2/c1-2-14-9-6-10-15-17(14)20-18(24-15)19-16(21)12-25(22,23)11-13-7-4-3-5-8-13/h3-10H,2,11-12H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJRIOHGJJUHDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methylphenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide](/img/structure/B2470710.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-cyanobenzamide](/img/structure/B2470716.png)

![2-Methyl-6-nitro-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2470720.png)

![4-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B2470723.png)

![N-(3,5-difluorophenyl)-2-(6,7-dimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetamide](/img/structure/B2470728.png)